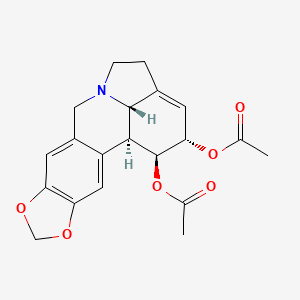

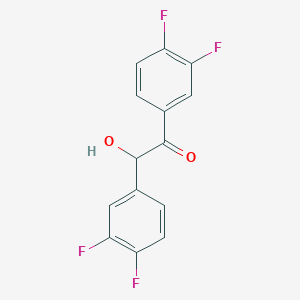

1,2-Diacetoxylycorine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

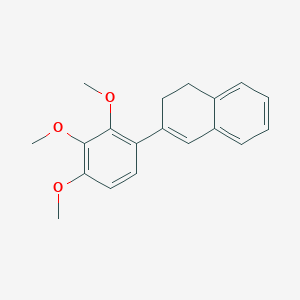

1,2-ジアセトキシリコリンは、ヒガンバナ科植物に含まれるアルカロイドであるリコリンの誘導体です。 この化合物は、抗がん、抗ウイルス、抗炎症特性など、潜在的な生物活性を持つため注目を集めています 。その独特な構造と生物活性は、さまざまな科学分野で貴重な研究対象となっています。

準備方法

合成経路と反応条件: 1,2-ジアセトキシリコリンは、リコリンのアセチル化によって合成できます。 このプロセスは、リコリンをピリジンなどの触媒の存在下で無水酢酸と反応させることを含みます 。反応は通常、穏やかな条件下で行われ、温度は室温から50℃に維持されます。

工業生産方法: 1,2-ジアセトキシリコリンの特定の工業生産方法はよく文書化されていませんが、一般的なアプローチは、高収率と純度を確保するために最適化された条件を使用する、大規模なアセチル化反応を含むでしょう。連続フローリアクターの使用は、効率とスケーラビリティを向上させる可能性があります。

化学反応の分析

反応の種類: 1,2-ジアセトキシリコリンは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤によって促進できます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

置換: アセトキシ基が他の官能基に置き換わる求核置換反応が起こる可能性があります。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

置換: 塩基性条件下でのアミンやチオールなどの求核剤。

形成される主な生成物:

酸化: ヒドロキシ化誘導体の形成。

還元: リコリンまたは部分的に還元された中間体の形成。

置換: 置換されたリコリン誘導体の形成。

科学研究への応用

化学: 他の生物活性化合物を合成するための前駆体として使用される。

生物学: 生体経路や細胞過程の調節における役割について調査されています。

医学: 特に癌細胞のアポトーシスとオートファジーを誘導する抗がん特性について研究されています。

産業: 医薬品や治療薬の開発における潜在的な用途。

科学的研究の応用

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Investigated for its role in modulating biological pathways and cellular processes.

Industry: Potential use in developing pharmaceuticals and therapeutic agents.

作用機序

1,2-ジアセトキシリコリンの作用機序は、分子標的や経路との相互作用を含みます。 これは、TCRP1/Akt/mTORシグナル伝達経路を調節することで、癌細胞のアポトーシスとオートファジーを誘導することが示されています 。この経路は、細胞の生存と増殖に不可欠であり、その阻害は癌細胞の細胞死につながります。

類似の化合物との比較

1,2-ジアセトキシリコリンは、次のような他の類似の化合物と比較されます。

リコリン: 幅広い生物活性で知られる親化合物。

ゲデュニン: 抗マラリアと抗がん特性を持つ別の植物由来化合物。

ナルシクラシン: 強力な抗がん活性を示す関連するヒガンバナ科アルカロイド。

独自性: 1,2-ジアセトキシリコリンは、2つのアセトキシ基を持つことで際立っており、リコリンと比べて溶解性と生物学的利用能を高めています。この構造修飾は、生物系におけるその効力を高める可能性があります。

参考文献

類似化合物との比較

1,2-Diacetoxylycorine is compared with other similar compounds such as:

Lycorine: The parent compound, known for its broad spectrum of biological activities.

Gedunin: Another plant-derived compound with antimalarial and anticancer properties.

Narciclasine: A related Amaryllidaceae alkaloid with potent anticancer activity.

Uniqueness: this compound stands out due to its dual acetoxy groups, which enhance its solubility and bioavailability compared to lycorine. This structural modification potentially increases its efficacy in biological systems.

References

特性

分子式 |

C20H21NO6 |

|---|---|

分子量 |

371.4 g/mol |

IUPAC名 |

[(1S,17S,18S,19S)-18-acetyloxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraen-17-yl] acetate |

InChI |

InChI=1S/C20H21NO6/c1-10(22)26-17-5-12-3-4-21-8-13-6-15-16(25-9-24-15)7-14(13)18(19(12)21)20(17)27-11(2)23/h5-7,17-20H,3-4,8-9H2,1-2H3/t17-,18-,19+,20+/m0/s1 |

InChIキー |

LMZHAKUXAHOCST-VNTMZGSJSA-N |

異性体SMILES |

CC(=O)O[C@H]1C=C2CCN3[C@H]2[C@@H]([C@@H]1OC(=O)C)C4=CC5=C(C=C4C3)OCO5 |

正規SMILES |

CC(=O)OC1C=C2CCN3C2C(C1OC(=O)C)C4=CC5=C(C=C4C3)OCO5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Amino-ethyl)-5-imino-[1,4]oxazepane](/img/structure/B10839732.png)

![3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-5-ol](/img/structure/B10839771.png)